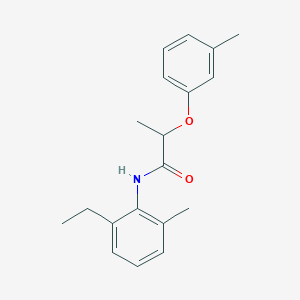![molecular formula C22H28N2O4 B250158 2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250158.png)
2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}ethyl)acetamide, also known as DPAEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DPAEA is a versatile compound that can be synthesized using various methods, and its mechanism of action and physiological effects have been thoroughly studied.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}ethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival, and the NF-κB signaling pathway, which is involved in inflammation. Additionally, this compound has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the reduction of oxidative stress. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines and the expression of inflammatory genes. Furthermore, this compound has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}ethyl)acetamide has several advantages for lab experiments, including its versatility, stability, and ease of synthesis. This compound can be synthesized using various methods, and its purity can be confirmed using various analytical techniques. Additionally, this compound is stable under various conditions and can be stored for extended periods without degradation. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}ethyl)acetamide, including the investigation of its potential as a therapeutic agent for various diseases, the optimization of its synthesis methods, and the determination of its safety and efficacy in vivo. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. Furthermore, the development of novel formulations and delivery systems for this compound could enhance its therapeutic potential and reduce its potential toxicity.
Synthesemethoden
2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}ethyl)acetamide can be synthesized using various methods, including the reaction of 3,5-dimethylphenol with ethyl chloroacetate to form 2-(3,5-dimethylphenoxy)ethyl acetate, which is then reacted with N-(2-aminoethyl)ethanolamine to form this compound. Another method involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 3,5-dimethylphenyl chloroacetate, which is then reacted with N-(2-aminoethyl)ethanolamine to form this compound. Both methods have been used successfully to synthesize this compound, and the purity of the compound can be confirmed using various analytical techniques, including NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}ethyl)acetamide has been used in various scientific research applications, including as a potential anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C22H28N2O4 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenoxy)-N-[2-[[2-(3,5-dimethylphenoxy)acetyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C22H28N2O4/c1-15-7-16(2)10-19(9-15)27-13-21(25)23-5-6-24-22(26)14-28-20-11-17(3)8-18(4)12-20/h7-12H,5-6,13-14H2,1-4H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
XBKPKZJCQGIXKD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCCNC(=O)COC2=CC(=CC(=C2)C)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCCNC(=O)COC2=CC(=CC(=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)
![2-(4-methylphenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide](/img/structure/B250079.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)


![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)
